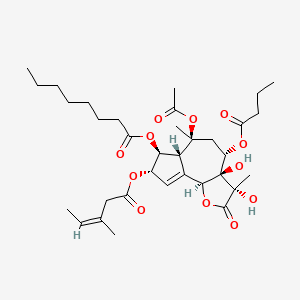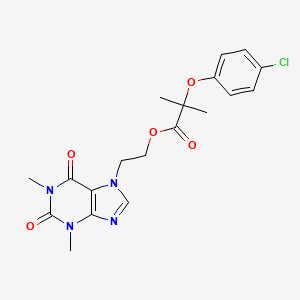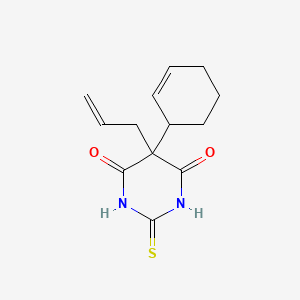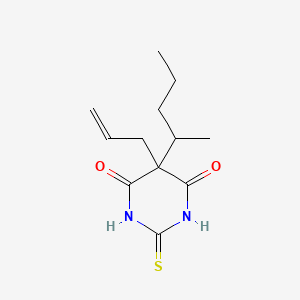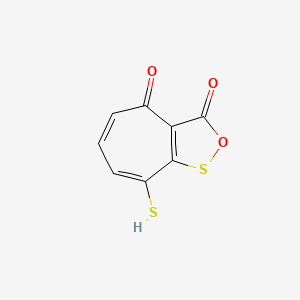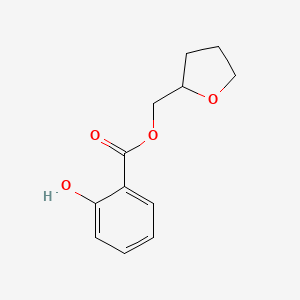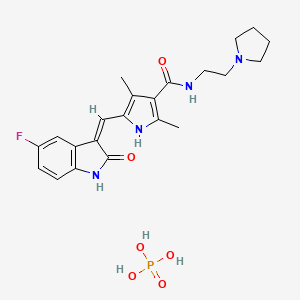
Toceranibphosphat
Übersicht
Beschreibung
Toceranib phosphate, marketed under the brand name Palladia, is a receptor tyrosine kinase inhibitor used primarily in veterinary medicine for the treatment of canine mast cell tumors. It is the first medication developed specifically for the treatment of cancer in dogs . Toceranib phosphate works by inhibiting multiple tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival .
Wissenschaftliche Forschungsanwendungen
Toceranibphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung des Verhaltens von Rezeptortyrosinkinase-Inhibitoren.
Biologie: Untersucht wegen seiner Auswirkungen auf Zellsignalwege und seines Potenzials zur Hemmung des Tumorwachstums.
Medizin: Primär in der Veterinär-Onkologie zur Behandlung von Mastzelltumoren bei Hunden eingesetzt. .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es mehrere Rezeptortyrosinkinasen hemmt, darunter:
Vaskulärer endothelialer Wachstumsfaktorrezeptor 2 (VEGFR2): Beteiligt an der Bildung neuer Blutgefäße (Angiogenese).
Plattenlettende Wachstumsfaktor-Rezeptor (PDGFR): Spielt eine Rolle beim Zellwachstum und -überleben.
Stammzellfaktorrezeptor (KIT): Wichtig für die Proliferation und das Überleben bestimmter Zelltypen.
Durch die Blockierung dieser Rezeptoren stört this compound die Signalwege, die das Tumorwachstum und die Angiogenese fördern, was zum Tod von Tumorzellen und zur Reduzierung der Blutversorgung des Tumors führt .
Wirkmechanismus
Toceranib phosphate exerts its effects by inhibiting multiple receptor tyrosine kinases, including:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Involved in the formation of new blood vessels (angiogenesis).
Platelet-Derived Growth Factor Receptor (PDGFR): Plays a role in cell growth and survival.
Stem Cell Factor Receptor (KIT): Important for the proliferation and survival of certain cell types.
By blocking these receptors, toceranib phosphate disrupts the signaling pathways that promote tumor growth and angiogenesis, leading to the death of tumor cells and the reduction of blood supply to the tumor .
Safety and Hazards
Toceranib phosphate is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes . It should be used cautiously in pets with liver or kidney problems, or pets with existing gastrointestinal problems, bone marrow problems, or infection .
Vorbereitungsmethoden
Die Synthese von Toceranibphosphat umfasst mehrere Schritte, beginnend mit der Herstellung der Indolinon-Grundstruktur. Die Syntheseroute umfasst typischerweise:
Bildung des Indolinon-Kerns: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Indolinonrings.
Funktionalisierung: Einführung von funktionellen Gruppen wie dem Fluoratom und dem Pyrrolcarboxamid-Rest.
Phosphorylierung: Der letzte Schritt beinhaltet die Umwandlung von Toceranib in seine Phosphatsalzform.
Industrielle Produktionsmethoden für this compound sind so konzipiert, dass eine hohe Reinheit und Ausbeute gewährleistet ist, wobei häufig optimierte Reaktionsbedingungen und Reinigungsschritte zur Entfernung von Verunreinigungen eingesetzt werden .
Analyse Chemischer Reaktionen
Toceranibphosphat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen am Molekül verändern, was möglicherweise seine Aktivität beeinflusst.
Substitutionsreaktionen: Häufig verwendete Reagenzien in diesen Reaktionen sind Halogene und Nucleophile, die vorhandene funktionelle Gruppen am Molekül ersetzen können.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Hydrolyse die freie Basenform von Toceranib ergeben .
Vergleich Mit ähnlichen Verbindungen
Toceranibphosphat ähnelt anderen Tyrosinkinase-Inhibitoren wie Sunitinib, das in der Humanmedizin eingesetzt wird. Beide Verbindungen hemmen mehrere Tyrosinkinasen und haben Antitumor- und Antiangiogenese-Effekte . This compound ist einzigartig in seiner spezifischen Zulassung für die veterinärmedizinische Anwendung und seiner Entwicklung als erste Krebsbehandlung für Hunde .
Ähnliche Verbindungen
Sunitinib: In der Humanmedizin zur Behandlung von Nierenzellkarzinom und gastrointestinalen Stromatumoren eingesetzt.
Imatinib: Ein weiterer Tyrosinkinase-Inhibitor, der zur Behandlung der chronisch-myeloischen Leukämie und gastrointestinalen Stromatumoren eingesetzt wird.
Sorafenib: Zur Behandlung von Leber-, Nieren- und Schilddrüsenkrebs eingesetzt.
This compound zeichnet sich durch seine spezifische Anwendung in der Veterinär-Onkologie und seine Wirksamkeit bei der Behandlung von Mastzelltumoren bei Hunden aus .
Eigenschaften
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2.H3O4P/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27;1-5(2,3)4/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28);(H3,1,2,3,4)/b17-12-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOORBROPMMRREB-HBPAQXCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN4O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874819-74-6 | |
| Record name | Toceranib phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874819746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 874819-74-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOCERANIB PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24F9PF7J3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of toceranib phosphate?
A1: Toceranib phosphate exerts its anti-tumor and anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases []. Its primary targets include c-Kit, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptors (PDGFRs) [].
Q2: How does toceranib phosphate's inhibition of c-Kit affect mast cell tumors?
A2: Toceranib phosphate binds to the intracellular kinase domain of c-Kit, preventing its activation []. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and differentiation, ultimately leading to tumor cell death [].
Q3: What is the significance of VEGFR2 inhibition by toceranib phosphate?
A3: VEGFR2 plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR2, toceranib phosphate hinders the development of new blood vessels that supply nutrients and oxygen to the tumor, thereby limiting tumor growth [, ].
Q4: What is the molecular formula and weight of toceranib phosphate?
A4: Unfortunately, the provided research excerpts do not explicitly mention the molecular formula and weight of toceranib phosphate.
Q5: Is there any information available regarding the material compatibility and stability of toceranib phosphate under various conditions?
A5: The provided research primarily focuses on the pharmacological aspects of toceranib phosphate. Information regarding material compatibility and stability under various conditions is not discussed within these excerpts.
Q6: How is toceranib phosphate absorbed, distributed, metabolized, and excreted in dogs?
A6: Toceranib phosphate is administered orally and demonstrates good oral bioavailability in dogs (76.9%) []. It is highly protein-bound in plasma (90.8-92.8%) and exhibits a large volume of distribution, suggesting extensive tissue distribution []. Toceranib phosphate undergoes hepatic metabolism, primarily forming an alicyclic N-oxide metabolite []. The majority of the drug is excreted in feces (92%), with a small portion (7%) excreted in urine []. The long elimination half-life (around 31 hours) suggests enterohepatic recirculation [, ].
Q7: Does food affect the pharmacokinetics of toceranib phosphate?
A7: Studies in laboratory beagles found no statistically significant differences in pharmacokinetic parameters when toceranib phosphate was administered in fed versus fasted states [].
Q8: What types of in vitro assays have been used to study the activity of toceranib phosphate?
A8: Researchers have employed various in vitro assays to investigate toceranib phosphate's effects on cancer cells, including cell growth inhibition assays (transwell assays), wound healing assays (to assess cell migration), and colony formation assays (to assess cell proliferation and survival) [].
Q9: What animal models have been used to evaluate toceranib phosphate's efficacy?
A9: Mouse xenograft models, where human or canine cancer cells are implanted into mice, have been utilized to study toceranib phosphate's in vivo efficacy. One study specifically used an orthotopic xenograft model, implanting canine osteosarcoma cells directly into the bone marrow of mice, to mimic the natural tumor environment [].
Q10: What types of cancers in dogs have shown responses to toceranib phosphate in clinical studies?
A10: Toceranib phosphate demonstrates clinical efficacy against a variety of canine cancers, including mast cell tumors [, ], anal sac adenocarcinoma [], nasal carcinoma [, ], and gastrointestinal stromal tumors [].
Q11: Are there any known mechanisms of resistance to toceranib phosphate in canine mast cell tumors?
A11: Yes, research suggests that acquired resistance to toceranib phosphate can develop in canine mast cell tumors. One mechanism involves the acquisition of secondary mutations in the c-Kit gene, the primary target of toceranib phosphate []. These mutations can alter the drug's binding site, rendering it less effective [].
Q12: What are the most common adverse effects associated with toceranib phosphate administration in dogs?
A12: The most frequently reported adverse events in dogs receiving toceranib phosphate are gastrointestinal disturbances, primarily diarrhea and anorexia [, , , , ]. These effects are generally mild to moderate in severity and can often be managed with dose adjustments or supportive care [, ].
Q13: Are there any concerns regarding toceranib phosphate's effects on the cardiovascular system in dogs?
A13: Yes, toceranib phosphate administration has been associated with an increased risk of systemic hypertension (high blood pressure) in dogs []. Regular blood pressure monitoring is recommended for dogs undergoing treatment with toceranib phosphate [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




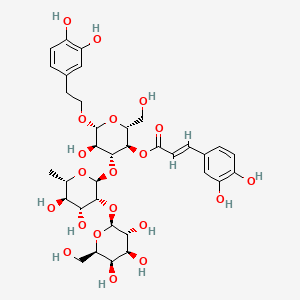
![(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B1683117.png)
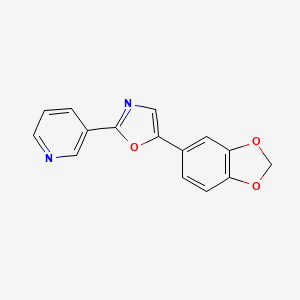

![[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride](/img/structure/B1683124.png)
